![molecular formula C14H19N3O B2879971 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856092-23-3](/img/structure/B2879971.png)
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine, also known as DMEMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrazolamines and has been found to have potential applications in various fields.
作用機序
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth or neuronal function.
Biochemical and Physiological Effects
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. In cancer cells, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuronal cells, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been found to have neuroprotective effects and improve cognitive function. 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has also been shown to have anti-inflammatory effects and reduce oxidative stress.
実験室実験の利点と制限
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high selectivity for specific targets. However, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine also has some limitations. It has poor water solubility, which can make it difficult to use in certain experiments. It also has a limited range of targets, which may limit its use in some research areas.
将来の方向性
There are several future directions for research on 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine. One area of research could be the development of new 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine derivatives with improved properties, such as increased solubility or selectivity. Another area of research could be the investigation of 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine's potential applications in other areas, such as infectious diseases or metabolic disorders. Finally, more research is needed to fully understand the mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine and its potential targets in cancer cells and neuronal cells.
合成法
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with epichlorohydrin to form 2,5-dimethylphenylglycidyl ether. This intermediate is then reacted with hydrazine hydrate to form 5-(2,5-dimethylphenoxy)methyl-1H-pyrazole-3-carboxylic acid hydrazide. Finally, the hydrazide is treated with ethyl iodide to yield 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine.
科学的研究の応用
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, 5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-4-17-12(8-14(15)16-17)9-18-13-7-10(2)5-6-11(13)3/h5-8H,4,9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHTKOIJUTVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

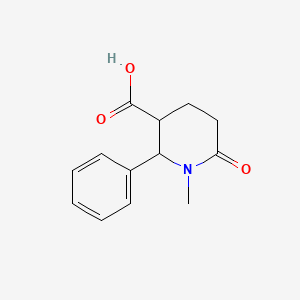
![2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2879889.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

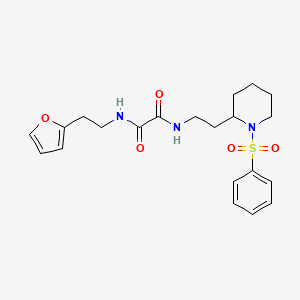
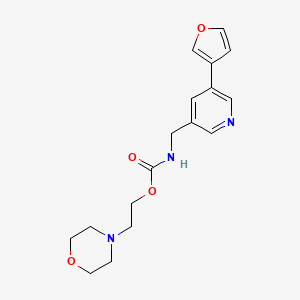
![1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2879899.png)
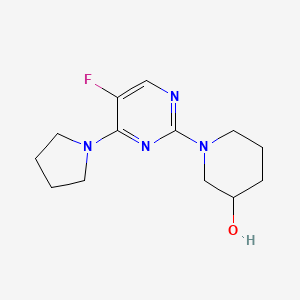
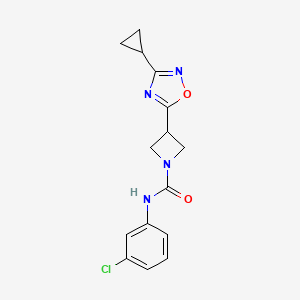

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)
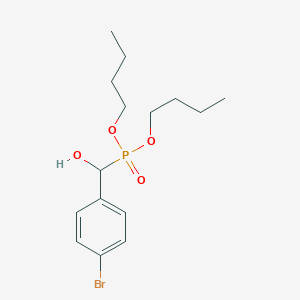
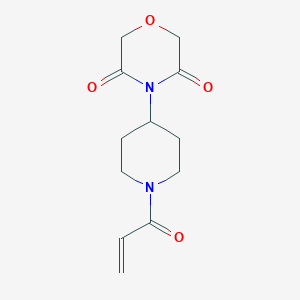
![6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2879909.png)